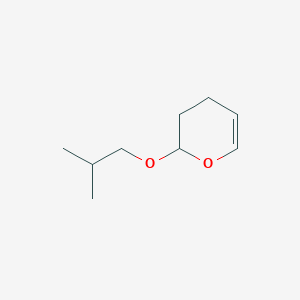

2-isobutoxy-3,4-dihydro-2H-pyran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6581-67-5 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

2-(2-methylpropoxy)-3,4-dihydro-2H-pyran |

InChI |

InChI=1S/C9H16O2/c1-8(2)7-11-9-5-3-4-6-10-9/h4,6,8-9H,3,5,7H2,1-2H3 |

InChI Key |

WGSGJOWWPBIGTI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1CCC=CO1 |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving 2 Isobutoxy 3,4 Dihydro 2h Pyran and Its Class

Theoretical and Computational Studies of Reaction Pathways

Modern computational chemistry offers powerful tools to elucidate complex reaction mechanisms at a molecular level. For dihydropyrans, theoretical studies have been instrumental in mapping reaction pathways, understanding transition states, and predicting reactivity.

Density Functional Theory (DFT) Applications in Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone in the mechanistic study of organic reactions involving dihydropyran systems. rsc.orgresearchgate.net By calculating the electronic structure and energies of reactants, transition states, and products, DFT allows chemists to map out the entire reaction coordinate. For instance, DFT calculations have been successfully employed to investigate the thermal decomposition of 3,6-dihydro-2H-pyran and its derivatives. mdpi.com These studies reveal that the reactions proceed through a concerted, six-membered transition state, and that substituents can significantly lower the activation free energy. mdpi.com

A combination of experimental work and DFT calculations has also shed light on the mechanisms of practical syntheses of substituted pyrans. researchgate.net Furthermore, DFT has been used to understand the chemoselectivity in Hantzsch-like reactions that produce dihydropyridine (B1217469) derivatives, a class of compounds structurally related to dihydropyrans. rsc.org In these studies, DFT helps to identify the factors controlling the formation of different isomers by calculating the energy barriers of various reaction pathways. rsc.org

Quantum-Chemical Modeling of Specific Reaction Steps (e.g., Hydride Transfer, Disproportionation)

Quantum-chemical modeling provides a lens to examine specific, often fleeting, steps within a broader reaction mechanism. One such critical step in various organic reactions is hydride transfer. While not specific to 2-isobutoxy-3,4-dihydro-2H-pyran, studies on related benzopyran compounds have demonstrated a direct link between their thermodynamic properties and the kinetics of hydride transfer, a relationship that can be explored and quantified through computational models.

A pertinent example is the quantum-chemical modeling of the disproportionation of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde in the Cannizzaro reaction. researchgate.net This study utilized semiempirical methods to optimize the geometry and calculate the heats of formation of reactants and transition states. The modeling explored two potential pathways for the crucial hydride transfer step: one involving a one-center interaction and another proceeding through a two-center interaction, showcasing the power of computational methods to dissect elementary reaction steps. researchgate.net

Analysis of Potential Energy Surfaces for Cycloaddition and Polymerization Processes

A potential energy surface (PES) is a multidimensional map that represents the energy of a chemical system as a function of its geometry. louisville.edu Analyzing the PES is fundamental to understanding reaction dynamics, as it reveals the most likely paths a reaction will follow, corresponding to the valleys and mountain passes on the surface. For reactions involving dihydropyrans, such as cycloadditions, the PES provides detailed information about the transition states and intermediates.

The vibrational potential energy surfaces of 3,4-dihydro-2H-pyran and related heterocyclic molecules have been studied, providing insight into their conformational preferences and the energy barriers for ring-inversion processes. acs.org Computational studies on the thermal decomposition of dihydropyran derivatives have also inherently explored their potential energy surfaces to determine activation energies and reaction mechanisms. mdpi.com

While detailed PES analyses for the polymerization of this compound are not extensively documented in public literature, it is known that dihydropyran can undergo polymerization. sigmaaldrich.comwikipedia.org The principles of PES analysis would be critical in understanding the mechanism of such a process, including the initiation, propagation, and termination steps, by mapping the energy landscape as monomer units add to the growing polymer chain.

Spin-Orbit Coupling and Electronic Structure Analysis

Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion. scm.com In chemical reactions, SOC can facilitate transitions between different spin states (e.g., from a singlet to a triplet state), opening up reaction pathways that would otherwise be "spin-forbidden". The study of such reactions requires moving beyond a single potential energy surface to consider the points where surfaces of different spin states cross. scm.com

While SOC is a fundamental phenomenon, its effects are most pronounced in systems containing heavy elements. scm.comrsc.org For typical organic reactions of dihydropyrans involving light elements (carbon, hydrogen, oxygen), SOC effects are generally small and often not the dominant factor in determining the reaction mechanism. However, in photochemical reactions or reactions involving transition metal catalysts, SOC can become critically important. Theoretical models exist to calculate the impact of SOC on reaction barriers. scm.com For 3,4-dihydro-2H-pyran itself, properties related to electron and nuclear spin, such as spin-spin coupling constants, are documented, but extensive studies on the role of spin-orbit coupling in its specific reaction mechanisms are not prevalent. nih.gov

Examination of Stereochemical Outcomes and Diastereocontrol Mechanisms

Many applications of dihydropyrans in synthesis rely on the ability to control the three-dimensional arrangement of atoms in the products. Understanding the mechanisms that govern stereochemical outcomes is therefore of paramount importance.

The synthesis of functionalized dihydropyrans often involves the creation of multiple stereocenters. Organocatalytic domino reactions, for example, can produce polyfunctionalized dihydropyran derivatives with high diastereo- and enantioselectivity. scm.com The stereochemical outcome in these reactions is dictated by the transition state geometries, which are influenced by the catalyst and the substrates.

Alkoxyselenation of substituted 3,4-dihydropyrans has been studied to understand the stereochemistry of the addition process, providing a route to specific stereoisomers of 2-alkoxy-5,6-dihydro-2H-pyrans. wikipedia.org Similarly, silyl-Prins cyclizations to form cis-2,6-disubstituted dihydropyrans have shown excellent diastereoselectivity, which can be rationalized by analyzing the transition state conformations. rsc.org Computational modeling, in conjunction with experimental results, is often used to explain the observed diastereoselectivity by comparing the energies of different diastereomeric transition states.

| Reaction Type | Key Feature | Typical Stereoselectivity | Reference |

| Domino Michael–Hemiacetalization | Organocatalytic | Moderate to excellent (26–98% de, 71–99% ee) | scm.com |

| Silyl-Prins Cyclization | Lewis Acid Mediated | Excellent for cis-isomer (>95:5 dr) | rsc.org |

| Alkoxyselenation | Electrophilic Addition | Dependent on substrate and conditions | wikipedia.org |

| Hetero Diels-Alder Reaction | Lewis Acid Catalyzed | High diastereoselectivity | researchgate.net |

Specific Reaction Mechanisms and Their Kinetic Regularities

Investigating the kinetics of a reaction—how its rate changes with concentration and temperature—provides quantitative data to support or refute a proposed mechanism. For dihydropyran systems, kinetic studies have been applied to various transformations.

The thermal decomposition of 3,6-dihydro-2H-pyran and its methylated derivatives has been studied computationally, yielding kinetic parameters such as the rate constant (k), activation energy (Ea), and activation free energy (ΔG‡). mdpi.com These studies show a clear structure-reactivity relationship, where methyl substituents at specific positions accelerate the decomposition rate. mdpi.com

| Compound | Activation Energy (Ea) (kJ·mol⁻¹) | Activation Free Energy (ΔG‡) (kJ·mol⁻¹) at 600K | Rate Constant (k) (s⁻¹) at 600K | Relative Rate |

| 3,6-dihydro-2H-pyran (DHP) | 202 | 196 | 1.02 x 10⁻⁴ | 1.0 |

| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 197 | 190 | 3.99 x 10⁻⁴ | 3.9 |

| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 183 | 183 | 1.36 x 10⁻⁴ | 13.3 |

| (Data sourced from computational studies at the PBE0/6-311+G(d,p) level of theory) mdpi.com |

Furthermore, the mechanisms of cycloaddition reactions involving dihydropyranones, which are related structures, have been extensively reviewed. cardiff.ac.uk These reactions, often catalyzed by N-heterocyclic carbenes (NHCs), proceed through specific intermediates like the Breslow intermediate, and their kinetics are dependent on the catalyst, substrates, and reaction conditions. cardiff.ac.uk The study of such mechanisms provides a rational basis for optimizing reaction conditions to achieve high yields and selectivities.

Ring-Opening and Oligomerization Processes of Dihydropyrans

The ring-opening of dihydropyrans is a key transformation that can be initiated by various reagents and conditions, often leading to the formation of oligomers or polymers. The mechanism of this process is highly dependent on the nature of the substituents on the dihydropyran ring and the type of initiator used. wikipedia.org

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where the terminus of a polymer chain attacks a cyclic monomer, leading to the formation of a longer polymer. wikipedia.org This process is often driven by the relief of ring strain, resulting in a negative enthalpy change. wikipedia.org The reactive center for ROP can be cationic, anionic, or radical in nature. wikipedia.org

Cationic Ring-Opening Polymerization (CROP):

In the presence of strong protonic acids (e.g., trifluoroacetic acid) or Lewis acids, 2-alkoxy-3,4-dihydropyrans can undergo cationic ring-opening polymerization. youtube.com The initiation involves the protonation or coordination of the acid to the oxygen atom of the alkoxy group, leading to the formation of a carbocationic intermediate. This intermediate is then susceptible to nucleophilic attack by another monomer unit, propagating the polymer chain. The polymerization proceeds via an SN1 or SN2 mechanism, influenced by the stability of the cationic species. wikipedia.org

Anionic Ring-Opening Polymerization (AROP):

Anionic ring-opening polymerization of dihydropyrans can be initiated by nucleophilic reagents. wikipedia.org The initiator attacks one of the carbon atoms of the dihydropyran ring, leading to the cleavage of a C-O bond and the formation of an anionic propagating species. This process is particularly effective for strained ring systems. wikipedia.org

Ring-Opening Metathesis Polymerization (ROMP):

For dihydropyrans containing a double bond within the ring, ring-opening metathesis polymerization (ROMP) is a viable pathway. This method utilizes organometallic catalysts, typically transition metal alkylidene complexes. youtube.com The reaction is initiated by a [2+2] cycloaddition between the cycloalkene and the metal catalyst, forming a metallacyclobutane intermediate. This intermediate then undergoes a cycloreversion to generate a new metal carbene and the growing polymer chain. youtube.com The reactivity of cycloalkenes in ROMP generally decreases as the ring size increases due to reduced ring strain. youtube.com

Nucleophilic Ring-Opening Reactions:

Beyond polymerization, 2-alkoxy-3,4-dihydropyrans can undergo ring-opening reactions with various nucleophiles. For instance, reactions with thiols or thiophenols, in the presence of an electrophile, can lead to the formation of products containing a 1,3-dicarbonyl moiety and a bis(alkylthio)methane fragment. nih.gov A proposed mechanism involves an initial electrophilic ring-opening followed by monotransthioacetalization. nih.gov Similarly, 2-aryl-3,4-dihydropyrans react with nucleophiles in ring-opening reactions, providing a route to novel chemical structures. rsc.org

The stability of the 2H-pyran ring is a critical factor in these reactions. It often exists in equilibrium with its open-chain isomeric form, a valence tautomerism that is influenced by substitution patterns and solvent polarity. nih.gov For example, substitution at the C2-position with two methyl groups can significantly shift the equilibrium towards the cyclic 2H-pyran form. nih.gov

Table 1: Overview of Ring-Opening Polymerization Mechanisms for Dihydropyran-Related Monomers

| Polymerization Type | Initiator Type | Propagation Mechanism | Key Intermediates | Driving Force |

|---|---|---|---|---|

| Cationic (CROP) | Protonic or Lewis Acids | SN1 or SN2 | Carbocations | Ring Strain Relief |

| Anionic (AROP) | Nucleophiles | Nucleophilic Attack | Anionic Species | Ring Strain Relief |

| Metathesis (ROMP) | Organometallic Catalysts | [2+2] Cycloaddition/Cycloreversion | Metallacyclobutane | Ring Strain Relief |

Mechanistic Studies of Quasi-Hydrolysis Reactions of Dihydropyran-Nitriles

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. libretexts.orgyoutube.com This protonation enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a water molecule. libretexts.orgyoutube.com

The mechanistic steps are as follows:

Protonation: The nitrile nitrogen is protonated by the acid. youtube.com

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the protonated nitrile. youtube.com

Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom, leading to the formation of an imidic acid, a tautomer of an amide. chemistrysteps.com

Tautomerization: The imidic acid tautomerizes to the more stable amide intermediate. chemistrysteps.com

Amide Hydrolysis: The amide is then further hydrolyzed under the acidic conditions to yield the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org

Base-Catalyzed Hydrolysis:

In the presence of a base, such as sodium hydroxide (B78521), the strongly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile group. libretexts.orgyoutube.com

The mechanistic pathway involves:

Nucleophilic Attack: The hydroxide ion adds to the carbon of the C≡N triple bond. youtube.com

Protonation: The resulting intermediate with a negative charge on the nitrogen is protonated by water to form an imidic acid. chemistrysteps.com

Tautomerization: The imidic acid is deprotonated by the base and, through another proton transfer, forms the amide intermediate. chemistrysteps.com

Amide Hydrolysis: The amide undergoes further hydrolysis under basic conditions to produce a carboxylate salt and ammonia. libretexts.org Acidification of the final solution is necessary to obtain the free carboxylic acid. libretexts.org

It is important to note that the amide intermediate is often not isolated as it is readily hydrolyzed under the reaction conditions. libretexts.org However, under milder basic conditions, the reaction can sometimes be stopped at the amide stage. youtube.com

Table 2: Comparison of Acidic and Basic Hydrolysis of Nitriles

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

|---|---|---|

| Initial Step | Protonation of the nitrile nitrogen | Nucleophilic attack by hydroxide ion |

| Nucleophile | Water (a weak nucleophile) | Hydroxide ion (a strong nucleophile) |

| Intermediate | Protonated amide | Imidate anion |

| Final Product (before workup) | Carboxylic acid and ammonium salt | Carboxylate salt and ammonia |

| Reaction Conditions | Requires strong acid (e.g., HCl) | Requires a base (e.g., NaOH) |

Self-Initiation Mechanisms in Thermal Polymerization of Dihydropyran-Related Monomers

The spontaneous thermal polymerization of vinyl monomers, including those structurally related to dihydropyrans like acrylates and styrene, can occur at elevated temperatures without the addition of an external initiator. wpmucdn.com The mechanisms proposed to explain this self-initiation are complex and have been the subject of considerable theoretical and experimental investigation. Two primary models, the Flory mechanism and the Mayo mechanism, have been central to understanding this phenomenon. wpmucdn.comsandiego.edu

The Flory Mechanism:

This mechanism postulates the formation of a diradical intermediate through the dimerization of two monomer molecules. wpmucdn.comsandiego.edu For acrylate (B77674) monomers, this would involve a [2+2] cycloaddition to form a cyclobutane (B1203170) diradical. This diradical can then initiate polymerization directly or undergo hydrogen transfer with a third monomer molecule to generate two monoradicals, which then propagate the polymer chains. wpmucdn.com Computational studies on methyl acrylate suggest that a triplet diradical intermediate may be involved, and the generation of two monoradicals from this species is a plausible explanation for self-initiation.

The Mayo Mechanism:

The Mayo mechanism proposes that two monomer molecules first react via a [4+2] cycloaddition (Diels-Alder reaction) to form a non-radical adduct. wpmucdn.comsandiego.edu In the case of styrene, this leads to the formation of a Diels-Alder dimer. sandiego.edunih.gov This dimer then reacts with a third monomer molecule in a molecule-assisted homolysis step to generate two monoradicals that initiate polymerization. sandiego.edunih.gov For acrylates, the formation of a dihydropyran adduct via a Diels-Alder mechanism has also been considered.

Experimental and computational evidence for various monomers suggests that elements of both mechanisms may be at play. For instance, in the thermal polymerization of styrene, the Diels-Alder adduct is considered a key intermediate, but its formation may proceed through a stepwise mechanism involving a diradical, thus connecting the Flory and Mayo proposals. sandiego.edunih.gov In the case of methyl methacrylate (B99206) (MMA), experimental studies at high temperatures have shown the formation of oligomers and cyclobutane derivatives, providing evidence for the involvement of diradicals. wpmucdn.com

The self-initiation of polymerization is a significant consideration in the industrial handling and storage of reactive monomers, as it can lead to undesired polymer formation. sandiego.edu Understanding these mechanisms is crucial for controlling polymerization processes and ensuring product quality.

Table 3: Proposed Mechanisms for Thermal Self-Initiation of Polymerization

| Mechanism | Key Initial Step | Intermediate(s) | Monoradical Generation |

|---|---|---|---|

| Flory Mechanism | Dimerization to form a diradical | Singlet or triplet diradical | Hydrogen transfer from a third monomer to the diradical |

| Mayo Mechanism | Diels-Alder reaction to form a cyclic adduct | Diels-Alder adduct | Molecule-assisted homolysis between the adduct and a third monomer |

Advanced Spectroscopic and Analytical Research Techniques for Dihydropyran Systems

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, including dihydropyran derivatives. nih.gov By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the 2-isobutoxy-3,4-dihydro-2H-pyran molecule can be unequivocally established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For this compound, distinct signals are expected for the protons on the dihydropyran ring and the isobutoxy side chain. The anomeric proton at the C2 position is particularly characteristic, typically appearing as a doublet of doublets due to coupling with the adjacent methylene (B1212753) protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would show distinct signals for the six carbons of the dihydropyran ring and the four carbons of the isobutoxy group. The chemical shifts of the olefinic carbons (C5 and C6) and the acetal (B89532) carbon (C2) are key identifiers.

Advanced 2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, advanced techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to trace the proton network within the dihydropyran ring and the isobutoxy group separately.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings (typically 2-3 bonds) between protons and carbons. ipb.pt This is crucial for confirming the connection between the isobutoxy group and the dihydropyran ring by observing a correlation between the anomeric proton (H2) and the ether carbon of the isobutoxy group, and/or between the methylene protons of the isobutoxy group and the anomeric carbon (C2).

The following table summarizes the expected NMR data for this compound, based on known data for similar dihydropyran structures. nih.govnih.gov

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| C2-H | ~4.8-5.0 | ~98-102 | C4, C6, C1' |

| C3-H₂ | ~1.7-1.9 | ~25-30 | C2, C4, C5 |

| C4-H₂ | ~2.0-2.2 | ~19-23 | C2, C3, C5, C6 |

| C5-H | ~4.9-5.1 | ~100-105 | C3, C4, C6 |

| C6-H | ~6.3-6.5 | ~140-145 | C2, C4, C5 |

| C1'-H₂ | ~3.4-3.7 | ~75-80 | C2, C2', C3' |

| C2'-H | ~1.8-2.0 | ~28-32 | C1', C3', C4' |

| C3'/C4'-H₃ | ~0.9-1.0 | ~19-22 | C2', C3'/C4' |

Data is estimated based on spectral data for related compounds. Actual values may vary.

Mass Spectrometry Methodologies in Mechanistic and Structural Elucidation Research

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of an analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is widely used for the analysis of volatile and semi-volatile compounds, making it suitable for monitoring reactions involving dihydropyran derivatives and analyzing the resulting products. nih.govresearchgate.net

In the context of this compound, GC-MS analysis would involve injecting a sample of a reaction mixture into the GC. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting ions are separated by their mass-to-charge ratio, generating a mass spectrum.

The mass spectrum serves as a molecular fingerprint. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation pattern provides structural clues. Key fragmentations would likely include the loss of the isobutoxy group, the isobutyl group, or cleavage of the dihydropyran ring, leading to characteristic fragment ions that help confirm the structure of the product. nist.gov Often, derivatization techniques are employed to enhance the volatility and stability of analytes for GC-MS analysis. jfda-online.com

Electrospray Ionization-Fourier Transform Mass Spectrometry (ESI-FTMS) is a high-resolution mass spectrometry technique particularly suited for the analysis of large, non-volatile molecules such as polymers. While GC-MS is ideal for small molecules, ESI-FTMS excels in characterizing the products of polymerization reactions.

In polymerization studies involving monomers like dihydropyran derivatives, ESI-FTMS can provide detailed information about the resulting polymer structure. ESI is a soft ionization technique that allows large molecules like polymers to be transferred into the gas phase as intact ions, often with multiple charges. The Fourier Transform Mass Spectrometer offers extremely high mass accuracy and resolution, enabling the precise determination of the mass of individual polymer chains.

This capability allows researchers to:

Determine the distribution of polymer molecular weights (polydispersity).

Identify the chemical nature of the end-groups of the polymer chains.

Characterize the repeating monomer unit.

Detect the presence of by-products or side reactions in the polymerization process.

By analyzing the precise mass of the oligomers and polymers formed, detailed mechanistic insights into the initiation, propagation, and termination steps of the polymerization of dihydropyran systems can be gained.

Fourier Transform Infrared (FTIR) Spectroscopy in Identifying Functional Groups and Reaction Progress

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency, making FTIR an excellent tool for structural confirmation. libretexts.orglibretexts.org

For this compound, the key functional groups are the ether linkage (C-O-C) and the carbon-carbon double bond (C=C) within the dihydropyran ring. The FTIR spectrum would display characteristic absorption bands corresponding to these groups.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C=C | Stretch | 1650-1700 |

| =C-H | Stretch | 3000-3100 |

| C-O-C (Acetal) | Stretch | 1050-1150 |

| C-H (sp³) | Stretch | 2850-2960 |

This table presents typical ranges for the specified functional groups. libretexts.org

Beyond simple identification, FTIR is a powerful tool for monitoring the progress of chemical reactions in real-time. clairet.co.ukmt.com By using an in-situ probe (like an Attenuated Total Reflection, ATR, probe), spectra can be collected continuously throughout a reaction. researchgate.net For example, in a reaction where a dihydropyran is consumed, one could monitor the decrease in the intensity of the characteristic C=C stretching peak over time. Conversely, the appearance of new peaks corresponding to the functional groups of the product would signal its formation. This real-time monitoring provides valuable kinetic data and helps determine reaction endpoints without the need for offline sampling and analysis. mt.comyoutube.com

X-ray Single Crystal Structure Analysis for Absolute Stereochemistry Determination

X-ray Single Crystal Structure Analysis, also known as X-ray crystallography, is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. nih.govthieme-connect.de It provides precise information on bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral molecules. researchgate.netnih.gov

The technique requires a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. This diffraction pattern is recorded and mathematically analyzed to generate an electron density map of the molecule. From this map, the positions of all atoms (except sometimes hydrogen) can be determined, yielding a complete 3D model of the molecular structure. mdpi.com

For a chiral molecule like this compound, which has a stereocenter at the C2 position, X-ray crystallography can unambiguously determine its absolute configuration (i.e., whether it is the R or S enantiomer). This is achieved by analyzing the anomalous scattering of X-rays, a phenomenon that allows for the differentiation between a molecule and its non-superimposable mirror image. researchgate.net While obtaining a suitable crystal can be a challenge, a successful X-ray structure analysis is considered the "gold standard" for structural proof and the absolute assignment of stereochemistry. researchgate.netresearchgate.net

Applications of 2 Isobutoxy 3,4 Dihydro 2h Pyran and Its Derivatives in Complex Organic Synthesis

Utilization as Versatile Building Blocks for Diversified Molecular Architectures

The dihydropyran ring system is a prevalent motif in a wide array of natural products and biologically active molecules, making its derivatives, including 2-isobutoxy-3,4-dihydro-2H-pyran, sought-after starting materials for organic synthesis. orientjchem.org The reactivity of the double bond and the presence of the oxygen atom within the ring allow for a variety of chemical transformations, leading to the construction of complex molecular frameworks. These compounds serve as precursors for the synthesis of other heterocyclic systems and can be functionalized to introduce a range of substituents.

The versatility of the pyran ring as a synthetic scaffold is well-documented. researchgate.net For instance, pyran-2-one derivatives are recognized as powerful building blocks for constructing a wide range of heterocyclic compounds. researchgate.net The strategic application of dihydropyran derivatives allows for the direct incorporation of oxygen-containing heterocycles into larger molecular structures. organic-chemistry.org

Strategic Employment in Functional Group Protection and Deprotection Methodologies

A significant application of dihydropyran derivatives lies in their role as protecting groups for various functional moieties. The formation of a tetrahydropyranyl (THP) ether from an alcohol and 3,4-dihydro-2H-pyran is a classic and widely used method for protecting hydroxyl groups. wikipedia.org

The reaction of an alcohol with 3,4-dihydro-2H-pyran, typically under mild acid catalysis, yields a tetrahydropyranyl (THP) ether. This transformation effectively masks the hydroxyl group, rendering it inert to a variety of reaction conditions. wikipedia.orgsigmaaldrich.com

Key features of THP ether protection:

Stability: THP ethers are notably stable to strong bases, organometallic reagents (like Grignard and organolithium reagents), hydrides, and many oxidizing and reducing agents. sigmaaldrich.com

Mild Deprotection: The hydroxyl group can be readily regenerated by treatment with dilute aqueous acid. wikipedia.orgsigmaaldrich.com

This protection strategy is a cornerstone in the multi-step synthesis of complex molecules, including natural products.

Beyond hydroxyl groups, dihydropyran derivatives have also been employed to protect other nucleophilic functional groups. The reactivity of the enol ether system allows for the formation of adducts with carboxylic acids, thiols, secondary amines, and amides, providing a temporary shield for these functionalities during subsequent synthetic manipulations. sigmaaldrich.com This broad utility underscores the versatility of dihydropyrans in complex synthetic endeavors.

Construction of Novel Heterocyclic and Polycyclic Scaffolds

The inherent reactivity of the dihydropyran ring makes it a valuable precursor for the synthesis of more complex heterocyclic and polycyclic systems. researchgate.netorganic-chemistry.org These transformations often involve reactions that expand or rearrange the initial pyran ring.

This compound and related compounds can be converted into a variety of substituted tetrahydropyrans. These reactions often proceed through the addition to the double bond. For instance, the reaction with Grignard reagents can lead to the formation of 2-alkyltetrahydropyrans. sigmaaldrich.com The ability to introduce substituents at various positions on the tetrahydropyran (B127337) ring is crucial for the synthesis of targeted molecules with specific stereochemistry and functionality. nih.govgoogle.com

A significant application of dihydropyran derivatives is in the synthesis of fused heterocyclic systems, such as pyrano[2,3-d]pyrimidines. These scaffolds are of considerable interest due to their presence in biologically active compounds. acs.org One common approach involves a three-component reaction between an aldehyde, a urea (B33335) or thiourea (B124793) derivative, and a dihydropyran. acs.org This method allows for the efficient, one-pot construction of the complex pyrano[2,3-d]pyrimidine core. acs.orgnih.govresearchgate.net The reaction can be catalyzed by various agents, including L-proline and p-toluenesulfonic acid, and often proceeds with high diastereoselectivity. acs.org

| Reactants | Catalyst/Conditions | Product | Reference |

| Aromatic aldehyde, Urea/Thiourea, 3,4-Dihydro-2H-pyran | L-proline, Trifluoroacetic acid, Acetonitrile, Reflux | 4-Aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2(8aH)-one/thione | acs.org |

| Barbituric acid, Malononitrile, Aromatic aldehydes | Sulfonic acid nanoporous silica (B1680970) (SBA-Pr-SO3H), Heat | Pyrano[2,3-d]pyrimidine dione (B5365651) derivatives | nih.gov |

| Barbituric acid, Malononitrile, Aryl aldehydes | Dibutylamine, Aqueous ethanol, Reflux | Pyrano[2,3-d]pyrimidinones | researchgate.net |

Stereoselective Assembly of Fused Tetrahydroquinazolines

The use of this compound as a dienophile in hetero-Diels-Alder reactions represents a potential, yet underexplored, pathway for the stereoselective synthesis of complex heterocyclic systems. The electron-rich double bond of the dihydropyran ring system is suited for reactions with electron-deficient dienes. In principle, this reactivity could be applied to the construction of pyrano-fused quinazoline (B50416) structures.

However, a detailed review of published scientific literature does not currently provide specific examples or in-depth research concerning the direct application of this compound or its close derivatives in the stereoselective assembly of fused tetrahydroquinazolines. While the synthesis of tetrahydroquinolines from the parent 3,4-dihydro-2H-pyran via a domino reaction with aromatic amines has been reported, this leads to a different core structure. sigmaaldrich.com Methodologies for synthesizing fused heterocycles often rely on strategies like inverse electron-demand hetero-Diels-Alder reactions, but their specific application with 2-alkoxy-3,4-dihydropyrans to form tetrahydroquinazolines is not prominently documented. rsc.org Therefore, this specific synthetic application remains a topic for future research exploration.

Research in Polymer Chemistry and Material Science

The vinyl ether moiety within this compound makes it a molecule of significant interest in the field of polymer chemistry. Its ability to undergo polymerization, either with itself or with other monomers, opens avenues for the creation of novel materials with tailored properties.

Exploration as Monomers in Controlled Polymerization Processes

This compound is a type of cyclic vinyl ether, a class of monomers known to be polymerizable primarily through cationic mechanisms. Research into the polymerization of structurally similar monomers, such as other 2-alkoxy cyclic ethers and vinyl ethers, provides a framework for understanding its potential in controlled polymerization processes, often referred to as living polymerizations. acs.orgnih.gov

Living cationic polymerization allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and controlled end-group functionality. This control is crucial for creating advanced polymer architectures like block copolymers. Studies on isobutyl vinyl ether (IBVE), which shares the key isobutoxy vinyl ether functionality, have demonstrated that living polymerization can be achieved using a binary initiating system, such as a carboxylic acid-based alkoxyamine combined with a Lewis acid like tin(IV) bromide (SnBr₄). rsc.org In such systems, the alkoxyamine acts as a protonic acid source to initiate polymerization, and the Lewis acid activates the process. rsc.org

Furthermore, research on the parent compound, 3,4-dihydro-2H-pyran (DHP), confirms that its cationic polymerization, catalyzed by solid superacids like 12-tungstophosphoric acid, proceeds exclusively through the vinyl C=C double bond, without undergoing ring-opening. researchgate.netorientjchem.org This mechanism preserves the tetrahydropyran ring in the polymer backbone. The bulkiness of the alkoxy group at the 2-position, such as the isobutoxy group, can play a significant role in the polymerization process, potentially favoring propagation over chain-transfer reactions and contributing to a more controlled polymerization. acs.org

Table 1: Examples of Initiating Systems for Living Cationic Polymerization of Vinyl Ethers

| Monomer | Initiating System | Catalyst/Lewis Acid | Key Findings |

|---|---|---|---|

| Isobutyl Vinyl Ether (IBVE) | Carboxylic acid-based alkoxyamine | SnBr₄ | Achieved controlled polymerization, leading to polymers with low dispersity (PDI ≈ 1.2) and high end-group functionality (>85%). rsc.org |

| Halogen-bonding Vinyl Ethers | 1-(isobutoxy)ethyl acetate (B1210297) (IBEA) | Tin(IV) chloride (SnCl₄) | Well-controlled polymerization was achieved; SnCl₄ acted as an accelerator. nih.gov |

| 2-Alkoxy Cyclic Ethers | Acid catalyst | - | Quantitative formation of the monomer, which can then undergo subsequent living cationic alternating copolymerization with a vinyl ether. acs.org |

Development of Polymeric Matrices for Specific Chemical Applications

Polymers derived from this compound and its parent compound, DHP, are being explored for the development of functional polymeric matrices. These matrices are of particular interest for biomedical applications, where biocompatibility and the ability to encapsulate or interact with active molecules are paramount. mdpi.comnih.govnih.gov

A significant area of research involves the copolymerization of DHP with other monomers to introduce specific functionalities. For instance, the radical-initiated terpolymerization of DHP, maleic anhydride (B1165640) (MA), and vinyl acetate (VA) has been successfully demonstrated. researchgate.net The resulting poly(DHP-co-MA-co-VA) terpolymers contain anhydride groups that can be hydrolyzed to form carboxylic acid functionalities. These anionic polymers exhibit biological activity and can serve as matrices for various applications. researchgate.netcapes.gov.br

These functional copolymers have been used to create advanced composite materials. For example, poly(DHP-alt-MA) copolymers have been used as matrices to prepare nanocomposites with organically modified clays. researchgate.netresearchgate.net These polymer/clay nanocomposites are being investigated for their potential in biomedical fields, including as carriers for antitumor agents. researchgate.net The polymer matrix serves to encapsulate or complex with other substances, controlling their release and protecting them from the surrounding environment. The ability to modify the polymer by incorporating different monomers like maleic anhydride is key to tuning the matrix's properties, such as polarity and reactivity, for specific applications. researchgate.net

Table 2: Dihydropyran-Based Copolymers for Polymeric Matrices

| Dihydropyran Monomer | Comonomer(s) | Resulting Polymer Type | Specific Application Explored |

|---|---|---|---|

| 3,4-Dihydro-2H-pyran (DHP) | Maleic Anhydride (MA) | Alternating Copolymer: poly(DHP-alt-MA) | Formation of nanocomposites with organo-clays for potential biomedical use. researchgate.netresearchgate.net |

| 3,4-Dihydro-2H-pyran (DHP) | Maleic Anhydride (MA), Vinyl Acetate (VA) | Terpolymer: poly(DHP-co-MA-co-VA) | Investigated for antitumor activity and use as a biologically active matrix. researchgate.net |

Future Research Directions and Unexplored Avenues in 2 Isobutoxy 3,4 Dihydro 2h Pyran Chemistry

Development of Highly Selective and Sustainable Catalytic Systems for Dihydropyran Synthesis

Future progress in synthesizing 2-isobutoxy-3,4-dihydro-2H-pyran hinges on the development of more efficient, selective, and environmentally benign catalytic systems. Current methods often rely on strong acids or high temperatures, but the field is moving towards greener alternatives.

Key research avenues include:

Organocatalysis: N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of dihydropyran-2-ones and related structures. nih.govresearchgate.net Research could focus on designing NHC catalysts specifically tailored for the hetero-Diels-Alder reaction between an isobutoxy-containing enol ether and an α,β-unsaturated aldehyde, aiming for high yields and stereoselectivity under mild conditions. nih.gov

Metal-Organic Frameworks (MOFs): MOFs, such as those based on tantalum, offer recyclable, heterogeneous catalysis solutions. nih.govfrontiersin.org Designing a MOF with optimized pore size and active sites could provide a highly efficient and reusable catalyst for the production of this compound, minimizing waste and simplifying product purification. nih.gov

Green Catalysts: The use of biodegradable solvents like ethylene (B1197577) glycol and catalyst-free systems represents a significant push towards sustainable chemistry. dntb.gov.ua Investigating these conditions for the synthesis of the target dihydropyran could drastically reduce the environmental impact of its production.

| Catalyst System | Potential Advantage for Dihydropyran Synthesis | Relevant Research Finding |

| N-Heterocyclic Carbenes (NHCs) | High stereoselectivity in cycloaddition reactions under mild conditions. nih.govorganic-chemistry.org | NHCs enable cycloadditions of a wide range of substrates to produce dihydropyran skeletons. nih.gov |

| Tantalum-Based MOFs | High recyclability, short reaction times, and high efficiency. nih.govfrontiersin.org | Ta-MOF nanostructures have been successfully used as reusable catalysts for synthesizing 1,4-dihydropyran derivatives. nih.govfrontiersin.org |

| Green Solvents/Catalyst-Free | Reduced environmental impact and alignment with green chemistry principles. dntb.gov.ua | Ethylene glycol has been used as a reusable and biodegradable solvent medium for the catalyst-free synthesis of dihydropyrano[2,3-c]pyrazole scaffolds. dntb.gov.ua |

Exploration of Novel Reactivity Profiles and Cascade Transformations Involving the Dihydropyran Moiety

The this compound molecule contains multiple reactive sites—the enol ether, the C-O bonds, and the aliphatic backbone—that are ripe for further exploration. Future work should aim to uncover novel transformations and incorporate the molecule into complex cascade reactions.

Unexplored avenues include:

Tandem Reactions: Designing one-pot reactions that leverage the inherent reactivity of the dihydropyran ring is a promising direction. For instance, an indium trichloride-mediated tandem carbonyl allylation-Prins cyclization has been used to generate functionalized dihydropyrans stereoselectively. acs.org Applying similar tandem strategies could lead to complex polycyclic structures from simple precursors involving this compound.

Cascade Reactions: A cascade reaction involves consecutive reactions where the functionality for the next step is generated in the previous one. wikipedia.org The dihydropyran ring can act as a linchpin in such sequences. For example, a cascade could be initiated by the ring-opening of the dihydropyran, followed by subsequent cyclization or addition reactions to rapidly build molecular complexity. Organocatalyzed cascade reactions have been used to synthesize complex multicyclic lactones and could be adapted for this purpose. nih.gov

Functionalization: The dihydropyran skeleton is a versatile platform for accessing other important molecules. nih.gov Research into selective epoxidation, alkylation, or ring-opening reactions of this compound could yield a library of valuable synthetic intermediates. researchgate.net

Advanced Computational Modeling for Predictive Synthesis and Rational Mechanism Design

Computational chemistry offers powerful tools for accelerating research and development. Applying these methods to the study of this compound can provide deep mechanistic insights and guide experimental work.

Future computational studies could focus on:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the reaction mechanisms of dihydropyran synthesis. organic-chemistry.org This can help in understanding the role of catalysts, identifying transition states, and explaining observed selectivities, leading to the rational design of improved catalytic systems.

Predictive Synthesis: Computational models can predict the outcomes of reactions under various conditions, saving significant experimental time and resources. nih.gov For example, modeling the interaction of different substrates and catalysts can help identify the optimal conditions for synthesizing specific derivatives of this compound.

Virtual Screening: If the dihydropyran scaffold is being investigated for biological activity, molecular docking simulations can predict how its derivatives might bind to target proteins. nih.gov This allows for the rational design of new compounds with potentially enhanced activity.

| Computational Method | Application in Dihydropyran Chemistry | Research Example |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and understanding electronic behavior. organic-chemistry.orgnih.gov | Used to reveal mechanistic insights into the iodine-catalyzed synthesis of pyrans. organic-chemistry.org |

| Molecular Docking | Predicting binding poses and interactions with biological targets. nih.gov | Simulated the binding of dihydropyridine (B1217469) derivatives within the active site of the polyphenol oxidase enzyme. nih.gov |

| Reduced Density Gradient (RDG) | Analyzing weak intermolecular interactions that can influence reactivity and structure. nih.gov | Provided insights into charge distributions and weak interactions in dihydropyridine derivatives. nih.gov |

Integration with Flow Chemistry and Other Continuous-Flow Synthesis Methodologies for Scalability

For any chemical compound to have a broader impact, its synthesis must be scalable. Flow chemistry offers significant advantages over traditional batch processing, including improved safety, efficiency, and scalability. researchgate.netnih.govresearchgate.net

Future research should explore:

Continuous-Flow Synthesis: Developing a continuous-flow process for the synthesis of this compound. This would involve optimizing parameters such as flow rate, temperature, and catalyst loading in a microreactor or packed-bed reactor system. researchgate.netresearch.csiro.au

Multi-step Flow Systems: More advanced setups could integrate synthesis and purification into a single, continuous process. nih.govunimi.it A multi-step flow system could potentially telescope the formation of the dihydropyran with subsequent functionalization reactions, creating a streamlined route to more complex target molecules. unimi.it

Process Intensification: Flow reactors enable the use of conditions (e.g., high pressure or temperature) that are difficult to manage in batch reactors, potentially leading to significantly faster reaction rates and higher yields. researchgate.net

Design of Chiral Dihydropyran-Based Scaffolds for Asymmetric Catalysis

Chiral dihydropyrans are valuable building blocks in asymmetric synthesis. The stereocenter at the C2 position of this compound makes it an interesting candidate for applications in asymmetric catalysis.

Key research directions include:

Chiral Ligand Development: The dihydropyran scaffold could be incorporated into the structure of new chiral phosphine (B1218219) ligands. snnu.edu.cnnih.gov Such ligands are pivotal in transition-metal-catalyzed asymmetric reactions, and a novel dihydropyran-based ligand could offer unique stereochemical control in reactions like asymmetric allylic alkylation. nih.gov

Asymmetric Synthesis: Developing highly enantioselective methods to synthesize specific stereoisomers of this compound is crucial. This could involve using chiral catalysts, such as C2-symmetric bis(oxazoline)-Cu(II) complexes, which have been effective in the asymmetric hetero-Diels-Alder reaction. organic-chemistry.org

Organocatalyst Scaffolds: The rigid, chiral structure of a dihydropyran derivative could serve as the backbone for a new class of organocatalysts, potentially for use in stereoselective transformations. researchgate.net

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for confirming the structure of 2-isobutoxy-3,4-dihydro-2H-pyran?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. For example, the ¹H-NMR spectrum of related dihydropyran derivatives (e.g., compound 159 in ) shows distinct chemical shifts for protons adjacent to the ether oxygen (~δ 3.5–4.5 ppm) and dihydropyran ring protons (~δ 1.5–2.5 ppm). Infrared (IR) spectroscopy can identify functional groups like C-O-C stretches (~1100 cm⁻¹) and sp³ C-H vibrations. High-Resolution Mass Spectrometry (HRMS) validates molecular weight with precision (±0.001 Da) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen or argon) at 2–8°C. Avoid contact with strong oxidizers, acids, or bases, as dihydropyrans are prone to ring-opening reactions under acidic/basic conditions ( ). Stability studies suggest minimal decomposition over 12 months when stored properly .

Q. What are the primary hazards associated with handling this compound?

- Methodological Answer : Classified as a flammable liquid (UN 2376) with skin and eye irritation hazards (GHS Category 2). Use flame-resistant equipment and avoid static discharge. In case of exposure, rinse eyes/skin with water for 15 minutes and consult safety data sheets (SDS) for region-specific protocols (e.g., EU REACH vs. OSHA guidelines) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, ICReDD’s reaction path search methods ( ) combine computational screening (e.g., Gibbs free energy profiles) with experimental validation to identify optimal catalysts (e.g., Lewis acids like BF₃·Et₂O) and solvent systems (e.g., anhydrous THF). Adjusting temperature (20–60°C) and stoichiometry (1.2:1 isobutanol:dihydropyran) improves yields from 60% to >85% .

Q. What strategies resolve contradictions in reported toxicity data for dihydropyran derivatives?

- Methodological Answer : Discrepancies in toxicity profiles (e.g., acute oral toxicity in rats ranging from LD₅₀ 500–2000 mg/kg) may arise from purity variations or assay protocols. Validate data via:

- Analytical Purity Checks : HPLC or GC-MS to confirm ≥98% purity.

- Standardized Testing : Follow OECD Guidelines 423 (acute oral toxicity) or 203 (fish toxicity).

- Cross-Referencing : Compare SDS entries from multiple suppliers (e.g., Chemos GmbH vs. DC Fine Chemicals) .

Q. How does this compound compare to other dihydropyran protecting groups in glycosylation reactions?

- Methodological Answer : The isobutoxy group offers enhanced steric bulk compared to methoxy or ethoxy derivatives ( ), reducing side reactions during glycosylation. Stability under acidic conditions (pH > 3) surpasses benzyl ethers but is inferior to tert-butyldimethylsilyl (TBDMS) groups. Kinetic studies using ¹H-NMR show deprotection rates (TFA, 0°C): isobutoxy (t₁/₂ = 2 hr) vs. TBDMS (t₁/₂ = 8 hr) .

Q. What experimental design principles minimize byproducts during large-scale synthesis?

- Factors : Temperature (40–80°C), catalyst loading (5–15 mol%), and reaction time (4–12 hr).

- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 60°C, 10 mol% TsOH, 8 hr) to reduce dimerization byproducts (<5%) .

Data Contradiction Analysis

Q. Why do thermodynamic properties (e.g., boiling point) vary across literature sources?

- Methodological Answer : Discrepancies arise from measurement techniques (e.g., dynamic vs. static boiling point methods) or sample purity. NIST data ( ) reports 86°C for pure 3,4-dihydro-2H-pyran, while industrial-grade samples may show lower values (82–84°C) due to impurities. Validate via gas chromatography (GC) coupled with differential scanning calorimetry (DSC) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.